molecular formula C20H15N3O4S B2414461 Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate CAS No. 862105-39-3

Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate

Cat. No.: B2414461
CAS No.: 862105-39-3
M. Wt: 393.42
InChI Key: XZDWUXKADNCSJW-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate is a complex organic compound that features a benzofuro[3,2-d]pyrimidine moietyThe benzofuro[3,2-d]pyrimidine scaffold is known for its biological activity and has been studied for its therapeutic potential .

Properties

IUPAC Name

methyl 2-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-20(25)12-6-2-4-8-14(12)23-16(24)10-28-19-18-17(21-11-22-19)13-7-3-5-9-15(13)27-18/h2-9,11H,10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDWUXKADNCSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Thioether formation:

    Amidation: The acetamido group is introduced through an amidation reaction.

    Esterification: Finally, the methyl ester group is formed through esterification.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thioether or acetamido groups, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Compounds with similar structures have shown significant anticancer activities. For instance, benzofuro[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that these compounds can modulate signaling pathways involved in cell proliferation and survival .
    • A study highlighted the synthesis of various benzofuro[3,2-d]pyrimidine analogs that exhibited cytotoxic effects against different cancer cell lines, suggesting a potential role for methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate in cancer therapy .
  • Antimicrobial Activity
    • The compound's structural features may confer antimicrobial properties. Similar thioamide derivatives have demonstrated activity against a range of bacterial and fungal pathogens. This suggests that this compound could be explored for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Compounds derived from benzofuro[3,2-d]pyrimidine have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammatory responses in various models .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A recent study synthesized several derivatives of this compound and tested them against various cancer cell lines. Results indicated that specific modifications to the benzofuro core significantly enhanced cytotoxicity compared to the parent compound .
  • Research on Antimicrobial Properties :
    • In vitro studies demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate involves its interaction with specific molecular targets. The benzofuro[3,2-d]pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate include other benzofuro[3,2-d]pyrimidine derivatives. These compounds share the core structure but may have different substituents, leading to variations in their biological activity and applications. Some similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14N4O3S
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 76288-57-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in therapeutic applications.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibition of cancer cell proliferation through multiple pathways:

  • Mechanism : Induction of apoptosis in cancer cells and inhibition of cell cycle progression.
  • Case Study : A study demonstrated that a related benzofuro-pyrimidine derivative inhibited the growth of human cancer cell lines with an IC50 value in the low micromolar range .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Mechanism : Inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
  • Research Findings : A related compound was shown to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .

3. Antidiabetic Potential

Another area of interest is the compound's effect on glucose metabolism:

  • Mechanism : Enhancement of insulin sensitivity and modulation of glucose uptake in muscle cells.
  • Case Study : In diabetic rat models, similar compounds improved glucose tolerance and insulin levels significantly .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AnticancerInduction of apoptosis ,
Anti-inflammatoryInhibition of cytokines
AntidiabeticEnhanced insulin sensitivity

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